1,5,6-Trimethylbenzimidazole

Beschreibung

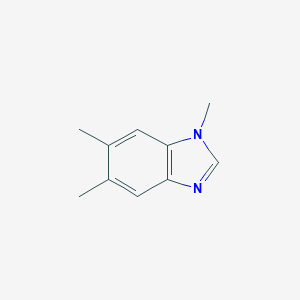

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5,6-trimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAVJMARZPTUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,5,6 Trimethylbenzimidazole

Synthetic Routes for the 1,5,6-Trimethylbenzimidazole Core

The construction of the this compound core can be achieved through several synthetic strategies, most notably by the modification of existing benzimidazole (B57391) structures.

A primary and direct route to this compound involves the N-alkylation of 5,6-dimethylbenzimidazole (B1208971). This method introduces a methyl group onto one of the nitrogen atoms of the imidazole (B134444) ring. The reaction typically proceeds by deprotonating the N-H group of 5,6-dimethylbenzimidazole with a base, creating a nucleophilic nitrogen anion that subsequently attacks an electrophilic methylating agent.

Common methylating agents used in this synthesis include dimethyl sulfate or methyl iodide. The choice of base and solvent is crucial for reaction efficiency and yield. Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often employed to ensure complete deprotonation of the benzimidazole precursor. The reaction conditions for such N-alkylation reactions are summarized in the table below.

| Precursor | Alkylating Agent | Base | Solvent | General Conditions | Yield |

|---|---|---|---|---|---|

| 5,6-Dimethylbenzimidazole | Methyl Iodide | Sodium Hydride (NaH) | THF | Stirring at room temperature | High |

| 5,6-Dimethylbenzimidazole | Dimethyl Sulfate | Potassium Carbonate (K2CO3) | DMF | Heating | Good to High |

| 5,6-Dimethylbenzimidazole | Methyl trifluoroacetate | Sodium Methoxide (CH3ONa) / NaH | DMF | Room temperature, 10 hours chemicalbook.com | 72% (for 1-methylbenzimidazole) chemicalbook.com |

This N-alkylation strategy is a robust and widely applicable method for synthesizing N-substituted benzimidazoles from their corresponding N-H precursors. euroasiajournal.orgnih.govresearchgate.net

Beyond N-alkylation, alternative pathways for the synthesis of the this compound core involve constructing the imidazole ring from a suitably substituted o-phenylenediamine precursor. One such approach starts with 3,4-dimethylaniline, which can be converted to N-(3,4-dimethylphenyl)formamide. This intermediate can then undergo nitration, reduction of the nitro group, and subsequent cyclization to form the 5,6-dimethylbenzimidazole ring. google.com To obtain the N-methylated product directly, a starting material like N-methyl-4,5-dimethyl-1,2-phenylenediamine would be required.

The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation). rasayanjournal.co.inresearchgate.net For this compound, this would entail the reaction of N-methyl-4,5-dimethyl-1,2-phenylenediamine with formic acid or a similar one-carbon synthon.

Yield optimization for these reactions depends on several factors:

Catalyst: Various catalysts, including ammonium chloride, mineral acids, or metal catalysts like copper or zinc, can be used to promote the cyclization step. rasayanjournal.co.inorganic-chemistry.org The use of nano-particle catalysts, such as ZnO-NPs, has been shown to improve yields and reduce reaction times in related syntheses. mdpi.com

Reaction Conditions: The choice of solvent, temperature, and reaction time significantly impacts the outcome. Microwave-assisted synthesis has emerged as a technique to reduce reaction times and potentially increase yields compared to conventional heating. organic-chemistry.org

Purity of Reactants: The purity of the starting o-phenylenediamine derivative is critical, as impurities can lead to side reactions and lower yields.

Derivatization and Functionalization of this compound

The this compound core can be further modified to introduce various functional groups, leading to a diverse range of derivatives.

Chloromethylation is a key functionalization reaction that introduces a chloromethyl (-CH₂Cl) group onto the benzimidazole scaffold, typically at the 2-position if that position is unsubstituted, or on the benzene (B151609) ring. This derivative serves as a versatile intermediate for further nucleophilic substitution reactions. The synthesis of 2-chloromethyl benzimidazole derivatives is a well-established process. nih.govresearchgate.net A general method involves the reaction of the benzimidazole precursor with formaldehyde and hydrochloric acid (Blanc-Quelet reaction). For this compound, this functionalization would provide a reactive handle for synthesizing a wide array of other derivatives.

| Starting Material | Reagents | Product Type | Significance |

|---|---|---|---|

| This compound | Formaldehyde, Hydrochloric Acid | Chloromethylated this compound | Versatile intermediate for further synthesis nih.govresearchgate.net |

The synthesis of fused heterocyclic systems such as imidazobenzodiazepines represents a significant structural modification. This process requires a multi-step sequence starting from an aminated precursor. First, a nitro group is introduced onto the aromatic ring of this compound, typically at the 4- or 7-position, via electrophilic nitration. The nitro group is then reduced to an amino group. This aminated derivative can then undergo cyclization with a suitable partner to form the seven-membered diazepine ring. While specific examples starting from this compound are not prevalent, the general strategy is a known pathway for creating complex fused heterocyclic systems. researchgate.net The synthesis of related imidazo[1,2-d] euroasiajournal.orgnih.govbenzoxazepine derivatives illustrates a similar ring-forming strategy. researchgate.net

Substituted styryl benzimidazoles are another important class of derivatives. These compounds are typically synthesized via a condensation reaction. A common method involves the reaction of a 2-methylbenzimidazole derivative with a substituted aromatic aldehyde in the presence of a catalyst. google.com To apply this to the this compound scaffold, a methyl group would first need to be present at the 2-position, creating 1,2,5,6-tetramethylbenzimidazole. This compound could then react with various substituted benzaldehydes to yield a series of styryl derivatives. The reaction is often carried out in a high-boiling solvent like acetic anhydride or in the presence of a base.

| Precursor | Reactant | Catalyst/Conditions | Product Class |

|---|---|---|---|

| 1,2,5,6-Tetramethylbenzimidazole | Substituted Benzaldehyde (R-C₆H₄-CHO) | Acetic Anhydride, Heat | Substituted Styryl Benzimidazole google.com |

Mechanistic Studies of Transformation Reactions

The transformation reactions of this compound are governed by the interplay of its structural and electronic features. While specific, in-depth mechanistic studies on this particular molecule are limited, the general principles of benzimidazole reactivity provide a framework for understanding its chemical behavior. Key transformation reactions include N-alkylation and electrophilic substitution.

N-Alkylation Reactions

The presence of a nucleophilic nitrogen atom in the imidazole ring makes this compound susceptible to N-alkylation. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2). The lone pair of electrons on the N-1 nitrogen atom attacks the electrophilic carbon of an alkyl halide, leading to the formation of a quaternary benzimidazolium salt.

The general mechanism can be depicted as follows:

Nucleophilic Attack: The N-1 nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., methyl iodide).

Transition State: A transition state is formed where the N-C bond is partially formed, and the C-X (halide) bond is partially broken.

Product Formation: The halide ion departs, resulting in the formation of a 1,3,5,6-tetramethylbenzimidazolium salt.

Kinetic studies on analogous N-alkylation reactions of substituted benzimidazoles indicate that the rate of reaction is influenced by the nature of the alkylating agent and the solvent polarity.

| Reactant | Alkylating Agent | Solvent | General Mechanism | Product |

| This compound | Methyl Iodide | Acetonitrile | SN2 | 1,3,5,6-Tetramethylbenzimidazolium Iodide |

| This compound | Benzyl Bromide | DMF | SN2 | 1-Benzyl-3,5,6-trimethylbenzimidazolium Bromide |

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl groups and the fused imidazole ring. The substitution pattern is directed by these activating groups. Theoretical calculations and experimental data on similar benzimidazole derivatives suggest that electrophilic attack is most likely to occur at the C-4 and C-7 positions of the benzene ring, as these positions are activated by the ortho- and para-directing effects of the methyl groups and the imidazole moiety.

The mechanism for electrophilic aromatic substitution, such as nitration, generally involves the following steps:

Generation of the Electrophile: A strong electrophile (e.g., NO2+ from a mixture of nitric and sulfuric acids) is generated.

Formation of the Sigma Complex (Arenium Ion): The π-electron system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating methyl groups.

Deprotonation: A base (e.g., HSO4-) removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of these reactions can be predicted by analyzing the stability of the possible sigma complex intermediates.

| Reaction | Electrophile | Probable Position of Substitution | Mechanistic Pathway |

| Nitration | NO2+ | C-4 or C-7 | Electrophilic Aromatic Substitution |

| Bromination | Br+ | C-4 or C-7 | Electrophilic Aromatic Substitution |

| Friedel-Crafts Acylation | RCO+ | C-4 or C-7 | Electrophilic Aromatic Substitution |

Further detailed mechanistic investigations, potentially employing computational modeling and kinetic isotope effect studies, would be invaluable in providing a more comprehensive understanding of the transformation reactions of this compound.

Advanced Coordination Chemistry and Ligand Properties of 1,5,6 Trimethylbenzimidazole

Role as an Axial Ligand in Organocobalt Chemistry and Vitamin B12 Models

In the realm of organocobalt chemistry, 1,5,6-trimethylbenzimidazole serves as a crucial axial ligand in cobaloxime systems, which are synthetic models for vitamin B12 coenzymes. Its coordination to the cobalt center provides valuable insights into the intricate mechanisms of biological processes involving cobalamin.

The binding of this compound to cobaloxime models has been a subject of detailed investigation. tandfonline.com This ligand is considered "lopsided" due to the unsymmetrical substitution on the benzimidazole (B57391) ring, which influences its binding affinity and the conformational properties of the resulting complex. Studies have shown that the electronic nature of the axial base affects its binding to the cobalt center. researchgate.net More electron-donating bases generally exhibit greater association constants.

Table 1: Comparative Binding Affinities of Benzimidazole Ligands to a Cobaloxime Model

| Ligand | Association Constant (Kassoc) M-1 |

| This compound | Data not explicitly available in provided search results |

| 5,6-Dimethylbenzimidazole (B1208971) | Reference value for B12 coenzymes |

| Imidazole (B134444) | Varies with solvent and cobaloxime |

The nature of the axial ligand is paramount in the mechanism of Co-C bond cleavage in B12 coenzymes, a critical step in the function of many B12-dependent enzymes. The cleavage can be either homolytic, generating a cob(II)alamin and a carbon radical, or heterolytic, resulting in cob(I)alamin and a carbocation. The electronic character of the axial ligand, such as this compound, influences the bond dissociation energy of the Co-C bond. researchgate.net A more electron-donating axial ligand is thought to weaken the Co-C bond, thereby facilitating its cleavage. Theoretical studies have indicated that the lower axial ligand plays a significant role in the initial stages of the C-X bond cleavage mediated by cob(II)aloxime. nih.gov

Complexation with Other Transition Metals

While the coordination chemistry of this compound with cobalt is well-documented in the context of vitamin B12 models, its interactions with other transition metals are less explored. However, the broader family of benzimidazole derivatives has been shown to form stable complexes with a variety of metals.

There is a lack of specific literature detailing the synthesis and characterization of Chromium(I) cyanonitrosyl hetero complexes with this compound. However, studies on related substituted thiazole and benzothiazole ligands have shown the formation of stable {CrNO} complexes. archive.org These complexes are typically synthesized by reacting a chromium salt with a nitrosylating agent and the respective heterocyclic ligand. The resulting complexes are often characterized by various spectroscopic techniques to elucidate their structure and bonding.

The formation of octahedral Ruthenium(II) and square planar Nickel(II) complexes with this compound is not extensively reported. However, research on other benzimidazole-containing ligands provides insights into the potential coordination behavior. Ruthenium(II) is known to form stable octahedral complexes with polypyridyl and benzimidazole-based ligands, often exhibiting interesting photophysical and biological properties. nih.govnih.govpeerj.com These complexes are typically synthesized from a suitable ruthenium precursor and the ligand in an appropriate solvent.

Nickel(II) complexes with sterically hindered heterocyclic ligands, including 2-methylbenzimidazole, have been shown to adopt various geometries, including tetrahedral and planar structures. rsc.org The final geometry is influenced by the steric and electronic properties of the ligands and the counter-ions present. Square planar nickel(II) complexes are often diamagnetic and can be characterized by their electronic absorption spectra. rsc.orgnih.gov The synthesis of such complexes would likely involve the reaction of a nickel(II) salt with this compound.

Ligand Orientational Preferences and Fluxional Dynamics in Metal Complexes

In multi-ligand systems, the spatial arrangement of these substituted benzimidazole ligands is critical. For instance, in dinuclear zinc complexes with similar N-donor ligands, the organic ligands have been observed to adopt either parallel or perpendicular orientations relative to each other, demonstrating the subtle interplay of forces that dictate the final structure. mdpi.com The coordination sphere around the central metal atom is completed by other ligands, such as chlorides, resulting in geometries like a distorted tetrahedron. mdpi.com The formation of the metal-nitrogen bond is evidenced by shifts in the vibrational modes of the imidazole ring in the infrared spectra of the resulting coordination compounds. mdpi.com

Fluxional dynamics in metal complexes refer to intramolecular rearrangements that occur on a measurable timescale. For complexes containing sterically hindered ligands like this compound, restricted rotation around the metal-ligand bond could be anticipated. This restriction would arise from steric interactions between the ligand's methyl groups and other ligands in the coordination sphere. Such dynamic processes are often studied using variable-temperature NMR spectroscopy, which can provide information on the energy barriers and rates of these rearrangements.

Supramolecular Host-Guest Interactions

The unique electronic and structural characteristics of this compound make it an interesting guest molecule in the field of host-guest chemistry, particularly with macrocyclic hosts like cucurbiturils.

Encapsulation of Protonated this compound by Cucurbiturils

Cucurbit[n]urils (CB[n]) are a class of macrocyclic host molecules composed of glycoluril units, characterized by a hydrophobic internal cavity and two hydrophilic carbonyl-fringed portals. nih.govresearchgate.net These features allow them to encapsulate a variety of guest molecules in aqueous solutions, driven by forces such as ion-dipole and hydrophobic interactions. nih.govresearchgate.netrsc.org

Research on various benzimidazole derivatives demonstrates that cucurbiturils, especially cucurbit nih.govuril (CB7), exhibit a pronounced ability to bind and stabilize the protonated form of these guests. researchgate.netresearchgate.net The neutral forms are bound significantly more weakly. researchgate.netresearchgate.net This strong interaction is primarily driven by ion-dipole forces between the positively charged imidazolium ring of the protonated guest and the electronegative carbonyl portals of the cucurbituril host. nih.govrsc.org Additionally, the hydrophobic effect contributes to the stability of the complex as the aromatic benzimidazole moiety is encapsulated within the nonpolar cavity of the host. rsc.org

The encapsulation typically results in the formation of a 1:1 host-guest inclusion complex. nih.govresearchgate.net This complexation leads to several significant changes in the properties of the guest molecule. A key effect is a substantial increase in the guest's acid dissociation constant (pKa), meaning it becomes a stronger acid upon encapsulation. researchgate.net For example, the pKa values for various benzimidazole-based drugs have been shown to increase by 2.5 to 4.0 units upon complexation with CB7. researchgate.net

The binding affinity for these interactions can be quite high. The binding constants (K) for protonated benzimidazole derivatives with CB7 are often in the range of 10⁷ L/mol, indicating very strong and stable complex formation. researchgate.net

Table 1: Binding Constants and pKa Shifts for Benzimidazole Derivatives with Cucurbit nih.govuril

| Guest Molecule | Binding Constant (K) for Protonated Form (L/mol) | Binding Constant (K) for Neutral Form (L/mol) | pKa Shift (ΔpKa) |

|---|---|---|---|

| Albendazole (ABZ) | 2.6 x 10⁷ | 6.5 x 10⁴ | 2.6 |

| Carbendazim (CBZ) | Data not specified | Data not specified | 2.5 |

| Thiabendazole (TBZ) | Data not specified | Data not specified | 4.0 |

| Fuberidazole (FBZ) | Data not specified | Data not specified | 3.8 |

| Benzimidazole (BZ) | Data not specified | Data not specified | 3.5 |

Data sourced from studies on similar benzimidazole structures to illustrate the effects of cucurbituril encapsulation. researchgate.net

Furthermore, the encapsulation by cucurbiturils can significantly enhance the aqueous solubility of poorly soluble benzimidazole derivatives and improve their photostability. researchgate.netnih.govrsc.org The formation of these host-guest complexes is generally an enthalpy-driven process. nih.govresearchgate.net In cases where the guest molecule has multiple substituents, there can be a competition between the benzimidazole ring and the substituents for inclusion within the cucurbituril cavity. nih.govresearchgate.net

Spectroscopic and Crystallographic Characterization of 1,5,6 Trimethylbenzimidazole and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) is a cornerstone technique for the structural analysis of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of nuclei within a molecule.

A thorough search did not yield specific ¹H and ¹³C NMR spectral data for 1,5,6-trimethylbenzimidazole. While data exists for related compounds like 5,6-dimethylbenzimidazole (B1208971), the specific shifts and coupling constants for the 1,5,6-trimethyl derivative remain unreported in accessible literature. bmrb.iowikipedia.org For a conclusive structural elucidation, the expected ¹H NMR spectrum would show distinct signals for the N-methyl group, the two aromatic methyl groups, and the two aromatic protons. Similarly, the ¹³C NMR spectrum would provide chemical shifts for each unique carbon atom in the molecule. However, without experimental data, a detailed analysis is not possible.

The analysis of changes in ¹³C-¹H coupling constants upon coordination of a ligand to a metal center is a powerful tool for probing the nature of the metal-ligand bond. However, no studies detailing the synthesis of metal complexes with this compound, nor any subsequent NMR analysis of such complexes, were found. Therefore, no information is available on the use of coupling constants to investigate metal-ligand binding for this specific compound.

Variable-Temperature (VT) NMR and Nuclear Overhauser Effect (NOE) spectroscopy are instrumental in studying dynamic molecular processes such as conformational changes or chemical exchange. researchgate.netnih.govmdpi.comresearchgate.net These techniques could potentially be used to study processes like proton tautomerism or restricted rotation in this compound or its derivatives. However, the scientific literature available through extensive searches contains no records of such studies being performed on this specific compound.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, yielding precise bond lengths, bond angles, and information about intermolecular interactions. researchgate.netresearchgate.net Despite the existence of crystal structures for many other benzimidazole (B57391) derivatives, a crystallographic study for this compound or any of its metal complexes has not been reported in the searched databases. Consequently, no data on its molecular or crystal structure, such as unit cell parameters or packing arrangements, can be provided.

Complementary Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing insight into its electronic structure. The absorption maxima (λmax) are characteristic of the chromophoric system. While UV-Vis spectra for the parent benzimidazole and other derivatives are available, spectrabase.comresearchgate.net specific experimental data detailing the absorption spectrum of this compound could not be located.

Infrared (IR) and Mass Spectrometry (MS) for Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the structural elucidation of this compound and its derivatives. IR spectroscopy provides insights into the functional groups and vibrational modes within the molecule, while mass spectrometry reveals the molecular weight and fragmentation pattern, confirming the compound's identity and structural integrity.

In the context of metal complexes, IR spectroscopy is particularly useful for identifying the coordination of the ligand to the metal center. The formation of a coordinate bond between the benzimidazole nitrogen and a metal ion alters the vibrational frequencies of the C=N bond and other ring vibrations. nih.gov Typically, a shift in the C=N stretching frequency to a lower wavenumber is observed upon complexation, indicating a change in the electron density of the imidazole (B134444) ring. nih.gov Furthermore, new absorption bands at lower frequencies (typically below 600 cm⁻¹) appear, which are attributed to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. researchgate.net

Mass spectrometry of the free ligand, this compound, is expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the imidazole ring, providing further structural confirmation. For metal complexes, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify the mass of the entire complex cation, confirming its composition. nih.gov

Below are tables summarizing the expected spectroscopic data for this compound based on characteristic values for analogous benzimidazole derivatives.

Table 1: Characteristic Infrared Absorption Bands for this compound and its Metal Complexes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Free Ligand | Expected Wavenumber (cm⁻¹) - Metal Complex | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Position is generally insensitive to complexation. |

| Aliphatic C-H Stretch | ~2980-2850 | ~2980-2850 | Corresponds to the methyl groups. |

| C=N Stretch (Imidazole Ring) | ~1630-1610 | Shifted (typically lower by 5-35 cm⁻¹) | Shift confirms coordination of the imine nitrogen to the metal. nih.gov |

| C=C Stretch (Benzene Ring) | ~1500-1450 | Minor shifts | Vibrations of the aromatic backbone. |

**Table 2: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₂N₂) **

| Parameter | Predicted Value (m/z) | Notes |

|---|---|---|

| Molecular Weight | 160.22 | |

| Molecular Ion Peak [M]⁺ | 160 | The parent ion peak. |

| [M-CH₃]⁺ | 145 | Loss of a methyl group. |

Electron Spin Resonance (ESR) Studies of Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique exclusively used for studying chemical species that have one or more unpaired electrons. researchgate.net It is, therefore, an invaluable tool for characterizing metal complexes of this compound where the metal ion is paramagnetic (e.g., Cu(II), Co(II), high-spin Fe(II)/Fe(III)). The technique provides detailed information about the electronic structure, oxidation state, and coordination environment of the paramagnetic metal center. nih.gov

The ESR spectrum of a paramagnetic metal complex is typically characterized by its g-values and hyperfine coupling constants (A). The g-value is a dimensionless quantity that is determined by the electron's spin and orbital angular momentum and is sensitive to the local symmetry of the metal ion. For complexes in frozen solution or powder form, anisotropy in the g-value can be observed, leading to different values parallel (g∥) and perpendicular (g⊥) to the principal axis of symmetry. The relationship between g∥ and g⊥ can help elucidate the geometry of the complex (e.g., axial, rhombic) and the nature of the ground electronic state of the metal ion. nih.gov

Hyperfine coupling results from the interaction of the electron spin with the magnetic moment of the metal nucleus (and potentially ligand nuclei), leading to the splitting of ESR lines into multiple peaks. The magnitude of the hyperfine coupling constant (A) provides insight into the covalency of the metal-ligand bond and the distribution of the unpaired electron's spin density. nih.gov

For instance, in a hypothetical square pyramidal Cu(II) complex with this compound, an axial ESR spectrum with g∥ > g⊥ > 2.0023 would be expected, which is characteristic of a dₓ²-y² ground state. The hyperfine splitting due to the copper nucleus (I = 3/2) would split both the parallel and perpendicular signals. The Landé splitting factor (G), calculated as G = (g∥ - 2.0023) / (g⊥ - 2.0023), can be used to assess the extent of exchange interaction between copper centers in polynuclear complexes. A G-value greater than 4 typically indicates the absence of significant exchange coupling. nih.gov

Table 3: Typical ESR Spectral Parameters for Paramagnetic Copper(II) Complexes with Benzimidazole-type Ligands

| Parameter | Typical Value Range | Information Derived |

|---|---|---|

| g∥ (parallel g-value) | 2.20 - 2.40 | Provides information on the covalency of the in-plane sigma bonds. |

| g⊥ (perpendicular g-value) | 2.04 - 2.10 | Related to the covalency of the in-plane and out-of-plane pi bonds. |

| g_avg (average g-value) | Calculated as (g∥ + 2g⊥)/3 | Average g-factor. |

| A∥ (parallel hyperfine coupling) | 120 - 200 x 10⁻⁴ cm⁻¹ | Sensitive to the geometry and the nature of the coordinating atoms. |

| A⊥ (perpendicular hyperfine coupling) | 10 - 40 x 10⁻⁴ cm⁻¹ |

Computational and Theoretical Investigations of 1,5,6 Trimethylbenzimidazole Systems

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a molecule's geometry, electronic structure, and reactivity. A common approach involves using hybrid functionals, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between computational cost and accuracy.

Electronic Structure and Bonding: DFT calculations are used to optimize the molecular geometry of 1,5,6-trimethylbenzimidazole, predicting key structural parameters. These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. For instance, calculations on related benzimidazole (B57391) derivatives show that predicted bond lengths typically differ from experimental values by less than 0.025 Å and bond angles by less than 4°.

The electronic nature of the molecule is further elucidated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For benzimidazole derivatives, this gap is a key indicator of their biological activity and potential for charge transfer interactions within the molecule.

Reactivity Descriptors: From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help predict how the molecule will interact with other chemical species. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. In a typical MEP map, red areas indicate negative electrostatic potential (rich in electrons, prone to electrophilic attack), while blue areas signify positive potential (electron-deficient, prone to nucleophilic attack).

| Parameter | Description | Typical Calculated Value for Benzimidazole Core |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.8 to -7.3 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.9 to -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.5 to 5.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~ 2.2 to 2.8 eV |

| Electronegativity (χ) | Power to attract electrons | ~ 3.3 to 4.6 eV |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Interactions

While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for studying the larger-scale movements and conformational preferences of molecules.

Conformational Analysis: MM methods use force fields, such as AMBER or CHARMM, which treat molecules as a collection of atoms held together by springs representing bonds. This classical approach allows for rapid energy minimization and the exploration of different spatial arrangements (conformers) of the molecule. For this compound, MM can be used to study the rotation of the methyl groups and identify the most stable, low-energy conformations.

Molecular Dynamics (MD) Simulations: MD simulations extend the principles of MM by incorporating time, simulating the physical movements of atoms and molecules according to Newtonian mechanics. An MD simulation provides a trajectory that reveals how the molecule behaves over time, typically on the scale of nanoseconds to microseconds.

For this compound, MD simulations can be used to:

Analyze Stability: By calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time, the stability of the molecule's conformation can be assessed. A stable system will show small fluctuations around an average value.

Assess Flexibility: The Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify the more flexible or rigid parts of the molecule.

Study Intermolecular Interactions: MD is particularly powerful for studying how this compound interacts with its environment, such as a solvent or a biological target like a protein. The simulation can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize a protein-ligand complex.

| Simulation Parameter | Purpose in Studying this compound |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions to assess the conformational stability of the molecule over time. |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the molecule, such as the rotation of the methyl groups versus the rigidity of the fused ring system. |

| Interaction Energy | Calculates the binding energy when this compound interacts with another molecule, like a protein receptor, to predict binding affinity. |

| Radial Distribution Function (RDF) | Analyzes the structure of the surrounding solvent to understand solvation effects. |

Prediction of Spectroscopic Parameters and Structure-Property Relationships

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of compounds.

Spectroscopic Prediction: DFT calculations are highly effective for predicting various spectroscopic properties of this compound.

Vibrational Spectra: By calculating the harmonic vibrational frequencies, theoretical FT-IR and Raman spectra can be generated. These predicted spectra can be compared with experimental results to assign specific vibrational modes to the stretching and bending of bonds within the molecule.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. Theoretical predictions can help assign peaks in experimental spectra and distinguish between different isomers or tautomers.

Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption peaks in a UV-Vis spectrum. This can help identify the nature of electronic transitions, such as π → π* transitions within the aromatic system.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting properties, a Quantitative Structure-Property Relationship (QSPR) can be established. This involves finding a statistical correlation between structural descriptors (like electronic properties or molecular size) and a specific property of interest. Such models can be used to predict the properties of new, unsynthesized derivatives, accelerating the discovery of molecules with desired characteristics.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions, providing insights into mechanisms that are often difficult to probe experimentally.

Reaction Pathways: For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can map out the potential energy surface connecting reactants to products. This involves identifying all relevant intermediates and, crucially, the transition states that lie between them.

Transition State Theory: A transition state (TS) represents the highest energy point along a reaction coordinate—the "saddle point" on the potential energy surface. Locating the TS geometry and calculating its energy is essential for determining the reaction's activation energy (energy barrier). A lower activation energy corresponds to a faster reaction rate.

The general workflow for modeling a reaction mechanism is as follows:

Optimize Geometries: The structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Locate Transition States: A search for the transition state structure is performed. This can be challenging, often requiring methods like QST2/QST3 (Quadratic Synchronous Transit) or relaxed surface scans.

Frequency Calculation: A vibrational frequency calculation is performed on the located TS. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond).

Intrinsic Reaction Coordinate (IRC): An IRC calculation can be run to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

By applying these methods, researchers can determine whether a proposed reaction mechanism is energetically feasible and predict which of several possible pathways is most likely to occur.

Biological and Medicinal Research Applications of 1,5,6 Trimethylbenzimidazole Derivatives

Antimicrobial and Antiviral Activity Assessments

Derivatives of the broader benzimidazole (B57391) class have been extensively evaluated for their potential to combat microbial and viral infections. These compounds are known to interfere with the biological processes of various pathogens.

With respect to antiviral activity, benzimidazole derivatives have shown promise against a range of viruses. Research has demonstrated that certain benzimidazole-based allosteric inhibitors can target the RNA-dependent RNA polymerase of the Hepatitis C virus (HCV). nih.gov Furthermore, screenings of assorted benzimidazole derivatives have revealed activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV), with some compounds exhibiting potent activity. asianpubs.org However, specific antiviral data, such as EC50 values (the concentration of a drug that gives a half-maximal response), for 1,5,6-trimethylbenzimidazole derivatives are not detailed in the available research.

A representative data table for the antimicrobial activity of general benzimidazole derivatives is provided below to illustrate the type of data generated in these studies.

| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |

| 1,2,5(6)-Trisubstituted Benzimidazoles | Staphylococcus aureus | Varies | waocp.org |

| 1,2,5(6)-Trisubstituted Benzimidazoles | Escherichia coli | Varies | waocp.org |

| 1,2,5(6)-Trisubstituted Benzimidazoles | Candida albicans | Varies | waocp.org |

Investigation of Anticancer Potential and Cellular Mechanisms

The anticancer properties of benzimidazole derivatives are a significant area of research, with studies exploring their ability to inhibit cancer cell growth and elucidating the underlying cellular mechanisms.

Substituted benzimidazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often quantified by IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound against various cancer cell lines are not explicitly detailed in the provided search results, research on other benzimidazole derivatives indicates that the substitution pattern is critical for activity. For example, certain benzimidazole derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, with IC50 values in the micromolar range. researchgate.net The mechanisms behind this inhibition often involve the disruption of key cellular processes.

The following table illustrates the type of data collected in studies on the anticancer activity of general benzimidazole derivatives.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,5-a]pyridine-benzimidazole hybrid | 60 human cancer cell lines | 0.43 - 7.73 | researchgate.net |

| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine | A549 (non-small cell lung) | 7.3 ± 1.0 | researchgate.net |

| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine | MCF-7 (breast) | 6.1 ± 0.6 | researchgate.net |

| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine | MKN-45 (stomach) | 13.4 ± 0.5 | researchgate.net |

Research into the cellular mechanisms of benzimidazole-induced cytotoxicity has revealed that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov For instance, some derivatives have been shown to induce mitosis and stimulate mitochondria-dependent intrinsic apoptotic cell death, leading to G2-M phase arrest. researchgate.net

Role in Enzyme Mimicry and Biomimetic Systems, particularly those related to Vitamin B12

The structural similarity of certain benzimidazole derivatives to natural biological molecules makes them interesting candidates for enzyme mimicry and the development of biomimetic systems. A notable example is the relationship between 5,6-dimethylbenzimidazole (B1208971) and Vitamin B12 (cobalamin).

5,6-Dimethylbenzimidazole is a key structural component of Vitamin B12, serving as the "lower ligand" coordinated to the cobalt ion. In the biosynthesis of Vitamin B12, some microorganisms can transform riboflavin (B1680620) into 5,6-dimethylbenzimidazole. nih.gov This natural precedent has inspired research into using benzimidazole derivatives in biomimetic systems. While the direct role of this compound in such systems is not extensively documented in the provided search results, the foundational knowledge about 5,6-dimethylbenzimidazole provides a basis for exploring how the addition of a methyl group at the N-1 position might influence the coordination chemistry and potential catalytic activity in synthetic Vitamin B12 analogs or other enzyme mimics.

Future Research Perspectives and Emerging Applications of 1,5,6 Trimethylbenzimidazole

Development of Novel Functional Materials and Sensors

The development of advanced functional materials, including coordination polymers, metal-organic frameworks (MOFs), and fluorescent sensors, frequently relies on N-heterocyclic ligands like benzimidazoles. These ligands can coordinate with metal ions to create complex, multidimensional structures with tailored properties. The benzimidazole (B57391) core is particularly valued for its rigidity, aromaticity, and the presence of versatile nitrogen donor atoms, which are crucial for constructing stable and functional frameworks.

While the broader benzimidazole family has been extensively used, the potential of 1,5,6-trimethylbenzimidazole as a building block in this field remains largely untapped. The methyl groups at the 1, 5, and 6 positions are electron-donating, which can enhance the electron density of the benzimidazole ring system. This modification could influence the photophysical properties of the molecule, making it a promising candidate for the development of novel fluorescent sensors. For instance, coordination with specific metal ions could lead to a "turn-on" or "turn-off" fluorescent response, enabling the selective detection of analytes.

Future research could focus on synthesizing coordination polymers and MOFs using this compound as a primary or secondary ligand. The steric hindrance introduced by the methyl groups could direct the self-assembly process, potentially leading to unique network topologies not achievable with simpler benzimidazoles. These novel materials could be investigated for applications in gas storage, separation, or as heterogeneous catalysts.

Table 1: Potential Applications in Functional Materials

| Application Area | Potential Role of this compound | Key Influencing Factors |

|---|---|---|

| Fluorescent Sensors | Core fluorophore for detecting metal ions or small molecules. | Electron-donating methyl groups modifying luminescence properties. |

| Coordination Polymers | Organic linker to create 1D, 2D, or 3D network structures. | Steric and electronic effects directing crystal packing and framework topology. |

| Metal-Organic Frameworks | Building block for porous materials. | Potential for creating materials with specific pore sizes for gas sorption. |

Advancements in Catalysis and Organometallic Synthesis

In the realm of organometallic chemistry, this compound has been successfully utilized as an ancillary ligand to stabilize and modulate the properties of metal centers. Its structural similarity to the 5,6-dimethylbenzimidazole (B1208971) ligand, which is the axial base in cobalamins (Vitamin B12), makes it a valuable tool for creating biomimetic models. wordpress.com

Studies have reported the synthesis and characterization of cobalt, ruthenium, and rhenium complexes incorporating this compound. wordpress.comnih.gov For example, organocobalt complexes with this ligand have been synthesized to probe the steric and electronic effects that govern the reactivity of the cobalt center in Vitamin B12 models. acs.orgacs.org By comparing the properties of complexes containing this compound with those containing other imidazole (B134444) derivatives, researchers can gain insight into the factors that influence ligand dissociation rates and the stability of the metal-carbon bond, which are critical aspects of the catalytic cycle of B12-dependent enzymes. epdf.pubunimore.it

The future of this compound in catalysis extends beyond biomimicry. The development of novel organometallic complexes featuring this ligand could lead to new catalysts for a range of organic transformations. The electronic modulation provided by the three methyl groups can fine-tune the reactivity of the metallic center, potentially enhancing catalytic efficiency or selectivity in reactions such as C-C coupling, hydrogenations, or oxidations. Further exploration into its coordination chemistry with various transition metals is a promising avenue for discovering next-generation catalysts.

Table 2: Known Organometallic Complexes Featuring this compound

| Metal Center | Complex Type | Research Focus | Reference |

|---|---|---|---|

| Cobalt (Co) | Cobaloxime B12 Models | Investigating steric and electronic effects on ligand substitution rates. | wordpress.comepdf.pub |

| Rhenium (Re) | Dinuclear μ-oxo complexes | Studying ligand orientation and dynamic motions in solution. | researchgate.net |

| Ruthenium (Ru) | Polypyridyl Compounds | Synthesis of bis-heteroleptic complexes. | acs.org |

Targeted Drug Delivery Systems and Pharmacological Lead Optimization

The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse pharmacological activities, including antiulcer, anticancer, and anthelmintic agents. researchgate.netroyalsocietypublishing.orgmdpi.com The process of lead optimization in drug discovery often involves modifying a core structure to enhance potency, selectivity, and pharmacokinetic properties.

This compound has been identified as a key intermediate in the synthesis of novel therapeutic agents. For instance, a patented synthetic route utilizes this compound to prepare imidazopyridazine derivatives that function as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are investigated for treating psychiatric and neurological disorders. google.com This demonstrates its practical application as a building block in the development of pharmacologically active molecules.

The substitution pattern of this compound—with methylation at the N-1 position and on the benzene (B151609) ring—is a strategic design element in medicinal chemistry. These methyl groups can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. They can also block sites of metabolic degradation, thereby prolonging the drug's half-life. Furthermore, the specific arrangement of these groups can influence the molecule's binding affinity and selectivity for its biological target.

While direct applications of this compound in targeted drug delivery systems, such as nanoparticles or antibody-drug conjugates, have not yet been reported, its role as a precursor for potent bioactive molecules makes its derivatives strong candidates for such advanced delivery platforms. acs.org Future research could involve incorporating drugs derived from this scaffold into nanocarriers to improve their solubility, reduce systemic toxicity, and achieve targeted accumulation in diseased tissues, such as tumors. acs.org The optimization of benzimidazole-based leads, including isomers like the 1,5,6-trimethyl derivative, remains a fertile ground for the discovery of new and improved medicines.

Q & A

Basic: What are the optimal synthetic routes for 1,5,6-Trimethylbenzimidazole, and how can purity be ensured?

Methodological Answer:

The synthesis of this compound typically involves cyclization of substituted benzene precursors with nitrous acid derivatives. A reliable approach includes:

- Step 1: Condensation of 1,2-diamino-3,5-dimethylbenzene with tert-butyl nitrite under acidic conditions to form the benzimidazole core .

- Step 2: Methylation at the 6-position using methyl iodide and a base (e.g., K₂CO₃) in acetone under reflux .

Purity Assurance: - Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate isomers.

- Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (key signals: δ 2.3–2.6 ppm for methyl groups; aromatic protons at δ 7.1–7.5 ppm) .

Advanced: How do steric and electronic factors influence the orientation of this compound in Ru(II) complexes?

Methodological Answer:

In octahedral Ru(II) complexes (e.g., [RuCl₂(DMSO)₂(Me₃Bzm)₂]), ligand orientation is governed by:

- Steric Effects: Bulky methyl groups at positions 1,5,6 restrict rotation, favoring conformations that minimize steric clash with adjacent ligands (e.g., DMSO or halides) .

- Electrostatic Interactions: The C–Hδ+ groups of Me₃Bzm interact with electron-rich ligands (e.g., chloride), stabilizing specific orientations. This is validated via variable-temperature ¹H NMR, which shows dynamic flipping of one ligand while the other remains fixed .

Experimental Validation: - Perform VT-NMR (−100°C to +35°C) to observe splitting/resonance shifts indicative of restricted rotation.

- Use density functional theory (DFT) to model electrostatic potentials and steric maps .

Basic: What spectroscopic techniques are critical for characterizing structural isomers of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Differentiates regioisomers via methyl group splitting patterns. For example, 1,5,6-trimethyl vs. 1,4,5-trimethyl isomers show distinct aromatic proton environments (e.g., para-substituted vs. ortho/meta coupling) .

- Mass Spectrometry (HRMS): Confirms molecular formula (C₁₀H₁₂N₂; [M+H]⁺ = 161.1075) and detects fragmentation pathways unique to substitution patterns.

- X-ray Crystallography: Resolves ambiguity in solid-state structures, particularly for metal complexes .

Advanced: What methodologies are used to analyze the stereodynamic behavior of this compound ligands under varying temperatures?

Methodological Answer:

- Variable-Temperature NMR (VT-NMR):

- Track coalescence of methyl or aromatic proton signals (e.g., between −50°C and +50°C) to determine rotational energy barriers. For Me₃Bzm in Ru(II) complexes, activation energies (ΔG‡) are calculated using the Eyring equation .

- Dynamic HPLC: Separate enantiomers/conformers at low temperatures (e.g., −20°C) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Computational Modeling: MD simulations (e.g., AMBER force field) predict rotational freedom and steric hindrance .

Basic: How can computational methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- DFT Calculations (B3LYP/6-31G):*

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The N1 atom in Me₃Bzm typically has higher electron density, making it reactive toward electrophiles .

- Calculate Fukui indices to predict regioselectivity in alkylation or acylation reactions.

- Solvent Effects: Use polarizable continuum models (PCM) to simulate reaction kinetics in solvents like DMF or THF .

Advanced: How to resolve contradictions in activity data between different metal complexes of this compound?

Methodological Answer:

Contradictions in bioactivity or catalytic performance often arise from divergent ligand geometries or electronic states. To address this:

- X-ray Absorption Spectroscopy (XAS): Compare metal-ligand bond lengths and oxidation states in active vs. inactive complexes.

- Electrochemical Studies: Cyclic voltammetry (e.g., in acetonitrile with 0.1 M TBAPF₆) identifies redox potentials correlated with activity .

- Structure-Activity Relationships (SAR): Systematically vary substituents (e.g., replacing methyl with ethyl) and measure changes in activity. For example, increased steric bulk at position 6 may reduce DNA binding in anticancer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.